molecular formula C14H15N3O2 B1375017 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide CAS No. 685533-80-6

4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide

Cat. No.: B1375017
CAS No.: 685533-80-6
M. Wt: 257.29 g/mol
InChI Key: MWOOZSDQWNBUOG-UHFFFAOYSA-N
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Description

4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide is a chemical compound with a complex structure that includes an aminomethyl group attached to a phenoxy ring, which is further connected to a pyridine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with an appropriate aminomethylating agent under basic conditions to form 4-(aminomethyl)phenol.

    Coupling with Pyridine Derivative: The next step involves the coupling of the phenoxy intermediate with a pyridine derivative, such as 2-chloronicotinic acid, under conditions that facilitate the formation of the carboxamide bond. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The phenoxy and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the phenoxy and pyridine rings provide structural stability and specificity. The carboxamide group can participate in additional hydrogen bonding, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene

Uniqueness

4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-16-14(18)13-8-12(6-7-17-13)19-11-4-2-10(9-15)3-5-11/h2-8H,9,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOOZSDQWNBUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685533-80-6
Record name 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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